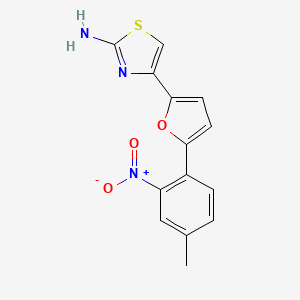
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is a complex organic compound featuring a furan ring, a thiazole ring, and a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the furan ring: Starting with a suitable precursor, such as a substituted phenylacetic acid, the furan ring is formed through cyclization reactions.
Thiazole ring formation: The thiazole ring is synthesized by reacting the nitrophenyl furan derivative with a thioamide under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the positions ortho and para to the nitro group.
Cyclization: The furan and thiazole rings can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Reducing agents: Hydrogen gas, palladium on carbon.
Nitrating agents: Nitric acid, sulfuric acid.
Cyclization agents: Thioamides, acidic catalysts.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Cyclization: Formation of polycyclic compounds.
Aplicaciones Científicas De Investigación
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interfere with biological pathways.
Biological Studies: Used as a probe to study enzyme interactions and inhibition mechanisms.
Industrial Applications: Potential use in the synthesis of advanced materials and polymers due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can participate in redox reactions, while the thiazole and furan rings can interact with biological macromolecules, leading to inhibition or activation of specific pathways.
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Methyl-2-nitrophenyl)-2-furaldehyde: Shares the furan and nitrophenyl groups but lacks the thiazole ring.
2-Amino-4-(5-(4-methyl-2-nitrophenyl)furan-2-yl)thiazole: Similar structure but with variations in the substitution pattern.
Uniqueness
4-(5-(4-Methyl-2-nitrophenyl)furan-2-yl)thiazol-2-amine is unique due to the combination of the furan, thiazole, and nitrophenyl groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H11N3O3S |
|---|---|
Peso molecular |
301.32 g/mol |
Nombre IUPAC |
4-[5-(4-methyl-2-nitrophenyl)furan-2-yl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C14H11N3O3S/c1-8-2-3-9(11(6-8)17(18)19)12-4-5-13(20-12)10-7-21-14(15)16-10/h2-7H,1H3,(H2,15,16) |
Clave InChI |
IJNVFVZSLHHWNS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C2=CC=C(O2)C3=CSC(=N3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


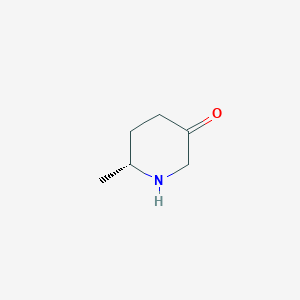
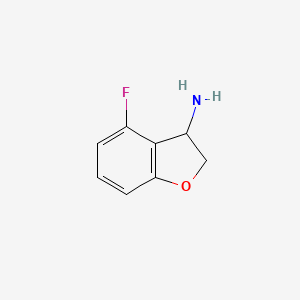

![2-(Furan-2-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11763167.png)
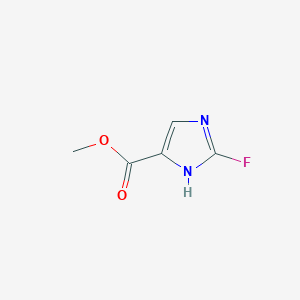

![3-Bromo-6-methylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B11763178.png)
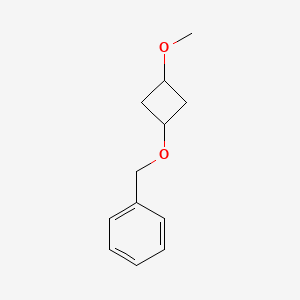
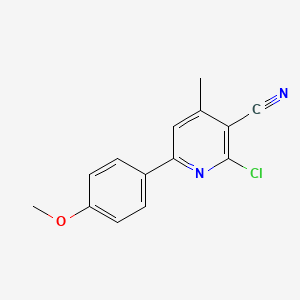
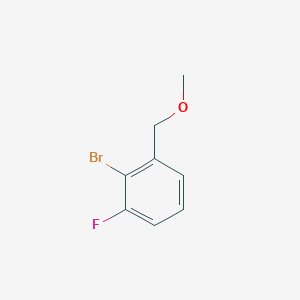
![Naphtho[2,1-b]benzofuran-8-ylboronic acid](/img/structure/B11763203.png)
![tert-butyl N-[(1R)-8-azaspiro[4.5]decan-1-yl]carbamate](/img/structure/B11763208.png)

![Trifluoro[(2-methylbenzimidazolyl)sulfonyl]methane](/img/structure/B11763232.png)
